molecular formula C10H18BNO2S B8345073 (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8345073
M. Wt: 227.14 g/mol
InChI Key: PZMTVSBGJYKWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an aminoalkyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s potential reactivity and utility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the aminoalkyl group and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for the formation of complex molecules and the development of biologically active compounds with specific properties .

Properties

Molecular Formula

C10H18BNO2S

Molecular Weight

227.14 g/mol

IUPAC Name

[5-[(2-methylbutylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO2S/c1-3-8(2)6-12-7-9-4-5-10(15-9)11(13)14/h4-5,8,12-14H,3,6-7H2,1-2H3

InChI Key

PZMTVSBGJYKWJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC(C)CC)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The {5-[(ethylamino)methyl]-2-thienyl}boronic acid used to prepare 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide was prepared as follows: A solution of (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol) in MeOH (0.5 mL) and a solution of NaCNBH3 (40 mg, 0.64 mmol) in MeOH (0.5 mL) were added to (2-methylbutyl)amine (28 mg, 0.32 mmol) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 20 h. The reaction mixture was filtered through a 2 g SCX cartridge (pre-equilibrated with 3 mL MeOH), eluting in sequence with MeOH (6 mL) and a 2 M solution of NH3/MeOH (9 mL). The NH3/MeOH fraction was concentrated under a stream of nitrogen to give 43 mg of crude (5-{[(2-methylbutyl)amino]methyl}-2-thienyl)boronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
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Reaction Step Three
Quantity
40 mg
Type
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Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCC(C)CNCc1ccc(-c2cc(C(N)=O)c3[nH]cc(C4CCN(S(=O)(=O)CC)CC4)c3c2)s1
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Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One

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